Rel-4-methyl-4'-((1s,4r)-4-propylcyclohexyl)-1,1'-biphenyl
Description
Rel-4-methyl-4'-((1s,4r)-4-propylcyclohexyl)-1,1'-biphenyl (CAS: 173306-43-9) is a biphenyl derivative featuring a methyl group at the 4-position of one benzene ring and a trans-4-propylcyclohexyl substituent at the 4'-position of the other . The compound’s stereochemistry (1s,4r) ensures a rigid, planar conformation, which is critical for applications in liquid crystal materials or organic semiconductors. Its synthesis typically involves Suzuki-Miyaura coupling or Friedel-Crafts alkylation to attach the cyclohexyl moiety .
Properties
Molecular Formula |
C22H28 |
|---|---|
Molecular Weight |
292.5 g/mol |
IUPAC Name |
1-methyl-4-[4-(4-propylcyclohexyl)phenyl]benzene |
InChI |
InChI=1S/C22H28/c1-3-4-18-7-11-20(12-8-18)22-15-13-21(14-16-22)19-9-5-17(2)6-10-19/h5-6,9-10,13-16,18,20H,3-4,7-8,11-12H2,1-2H3 |
InChI Key |
CLRHFAMMZFURPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The compound belongs to a class of biphenyl derivatives with cyclohexyl or bicyclohexyl substituents. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Functional Group Impact
- Alkyl Chain Length :
- Fluorination: Fluorinated analogs (e.g., CAS 85312-59-0 and 106349-49-9) exhibit higher thermal stability and dielectric constants due to fluorine’s electronegativity, making them superior for display technologies .
- Stereochemistry :
Hypothesized Property Trends
While explicit data (e.g., melting points, mesophase ranges) are unavailable in the provided evidence, the following trends are inferred from structural analogs:
- Thermal Stability: Fluorinated derivatives > Non-fluorinated biphenyls > Bicyclohexyl compounds.
- Polarizability : Biphenyl cores > Bicyclohexyl cores due to aromatic π-system contributions.
- Solubility: Longer alkyl chains (e.g., pentyl) improve solubility in non-polar solvents but may compromise phase transition temperatures .
Research Implications and Gaps
The provided evidence lacks quantitative data (e.g., DSC, XRD) for precise comparisons. Further studies should focus on:
Synthesizing and characterizing phase behaviors of the target compound.
Benchmarking dielectric properties against fluorinated analogs like CAS 85312-59-0.
Exploring applications in optoelectronics, leveraging its rigid biphenyl core.
Q & A
Basic Research Question
- Handling : Use fume hoods and PPE (gloves, goggles) due to potential irritancy (similar to phenol derivatives). Avoid inhalation of fine powders .
- Storage : Keep in amber glass under inert gas (argon/nitrogen) at –20°C to prevent oxidation. Monitor for degradation via periodic TLC .
- Waste disposal : Neutralize with dilute NaOH before incineration, adhering to EPA guidelines for halogenated biphenyls .
How can researchers resolve contradictions in spectroscopic data, such as unexpected NOE correlations?
Advanced Research Question
- Dynamic effects : Investigate conformational flexibility via variable-temperature NMR to detect ring-flipping in the cyclohexyl group .
- Stereochemical reassessment : Re-examine X-ray data for possible disorder or multiple occupancy in the crystal lattice .
- Cross-validation : Compare with analogous compounds (e.g., 4-(trans-4-Heptylcyclohexyl)-phenol) to identify systemic artifacts in spectral interpretation .
What role does this compound play in liquid crystal research, and how can its mesogenic properties be optimized?
Advanced Research Question
- Application : The biphenyl core and cyclohexyl group enhance anisotropy, making it suitable for nematic phases in display technologies.
- Optimization :
What computational methods are effective for modeling its thermodynamic stability and intermolecular interactions?
Advanced Research Question
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict torsional barriers in the biphenyl linkage .
- Molecular dynamics (MD) : Simulate bulk liquid crystal behavior using force fields (e.g., OPLS-AA) to study alignment under electric fields .
- Docking studies : Investigate host-guest interactions with alignment layers (e.g., polyimide) to improve device performance .
How can synthetic yield be improved while minimizing side products like cis-isomers?
Advanced Research Question
- Catalyst optimization : Screen Pd-based catalysts (e.g., Pd(OAc) with SPhos ligand) to enhance coupling efficiency (>90% yield) .
- Stereocontrol : Introduce chiral auxiliaries during cyclohexyl group synthesis to favor trans-diastereomers .
- In-line monitoring : Use FTIR or ReactIR to track reaction progress and terminate before byproduct formation .
What experimental and theoretical approaches assess its thermodynamic stability under operational conditions?
Advanced Research Question
- Accelerated aging tests : Expose to elevated temperatures (80–120°C) and UV light, analyzing degradation via GC-MS to identify breakdown pathways .
- Thermogravimetric analysis (TGA) : Measure decomposition onset temperatures (>250°C) to gauge thermal resilience .
- Transition state modeling : Calculate activation energies for decomposition pathways using DFT to predict long-term stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
